molecular formula C24H27FN2O3S B2557486 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one CAS No. 892769-91-4

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Cat. No. B2557486
CAS RN: 892769-91-4
M. Wt: 442.55
InChI Key: YRVDRPGYNYPIMB-UHFFFAOYSA-N
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Description

The compound “3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one” is a complex organic molecule. It contains a quinoline core, which is a type of heterocyclic aromatic organic compound. Quinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with various functional groups attached, including a sulfonyl group, a fluorine atom, a propyl group, and a pyrrolidinyl group. These groups would likely have a significant impact on the compound’s properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the fluorine atom might be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom might increase its stability and lipophilicity, while the presence of a sulfonyl group might increase its acidity .

Scientific Research Applications

Antibacterial Activity

Compounds with structural similarities to 3-((4-Ethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one have been synthesized and evaluated for their antibacterial activity. For instance, the synthesis and antibacterial activity of new tetracyclic quinolone antibacterials were explored, revealing potent activity against both Gram-positive and Gram-negative bacteria. This research suggests potential applications in developing new antibacterial agents (Taguchi et al., 1992).

Antitumor Activity

Another area of interest is the antitumor potential of related compounds. Studies have demonstrated the synthesis of compounds like 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, which showed potent anti-proliferative activity against various human cancer cell lines. These findings highlight the potential use of such compounds in cancer therapy (Huang et al., 2013).

Antimicrobial Activity

Research on compounds structurally related to this compound has also focused on their antimicrobial properties. For example, the synthesis and evaluation of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their analogs underlined their good antimicrobial activity against both bacterial and fungal strains (Ashok et al., 2014).

Enzyme Inhibition

Additionally, the synthesis of novel compounds like 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has been described, with some identified as potent inhibitors of caspase-3, an enzyme involved in apoptosis. This research opens pathways for the development of therapeutic agents targeting various diseases related to apoptosis dysregulation (Kravchenko et al., 2005).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-3-11-27-16-23(31(29,30)18-9-7-17(4-2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVDRPGYNYPIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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